molecular formula C11H10ClNO B11894316 6-Chloro-1-ethylquinolin-4(1H)-one

6-Chloro-1-ethylquinolin-4(1H)-one

Cat. No.: B11894316
M. Wt: 207.65 g/mol
InChI Key: MMDOANXBGWBHNH-UHFFFAOYSA-N
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Description

6-Chloro-1-ethylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethyl group at the 1st position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-ethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The chlorine atom and the ethyl group enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinolin-4(1H)-one: Lacks the ethyl group at the 1st position.

    1-Ethylquinolin-4(1H)-one: Lacks the chlorine atom at the 6th position.

    Quinolin-4(1H)-one: Lacks both the chlorine atom and the ethyl group.

Uniqueness

6-Chloro-1-ethylquinolin-4(1H)-one is unique due to the combined presence of the chlorine atom and the ethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-1-ethylquinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3

InChI Key

MMDOANXBGWBHNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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